Bienvenue dans la boutique en ligne BenchChem!

1'-(5-Cyclopropylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

Kinase inhibition GSK-3β Cancer signaling

The compound 1'-(5-Cyclopropylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one (CAS 1705899-31-5) is a fully synthetic, spirocyclic small molecule with the molecular formula C19H18N2O4 and a molecular weight of 338.363 g/mol. It belongs to the spiro[chroman-2,3'-pyrrolidin]-4-one class, distinguished by a 5-cyclopropylisoxazole-3-carbonyl substituent on the pyrrolidine nitrogen.

Molecular Formula C19H18N2O4
Molecular Weight 338.363
CAS No. 1705899-31-5
Cat. No. B2840433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-(5-Cyclopropylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
CAS1705899-31-5
Molecular FormulaC19H18N2O4
Molecular Weight338.363
Structural Identifiers
SMILESC1CC1C2=CC(=NO2)C(=O)N3CCC4(C3)CC(=O)C5=CC=CC=C5O4
InChIInChI=1S/C19H18N2O4/c22-15-10-19(24-16-4-2-1-3-13(15)16)7-8-21(11-19)18(23)14-9-17(25-20-14)12-5-6-12/h1-4,9,12H,5-8,10-11H2
InChIKeyUAFQEIYFAZMEQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1'-(5-Cyclopropylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one (CAS 1705899-31-5): Core Identity and Procurement Context


The compound 1'-(5-Cyclopropylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one (CAS 1705899-31-5) is a fully synthetic, spirocyclic small molecule with the molecular formula C19H18N2O4 and a molecular weight of 338.363 g/mol . It belongs to the spiro[chroman-2,3'-pyrrolidin]-4-one class, distinguished by a 5-cyclopropylisoxazole-3-carbonyl substituent on the pyrrolidine nitrogen. This compound is primarily offered as a research chemical (typically ≥95% purity) for early-stage drug discovery and chemical biology applications . Its structural features—a rigid spiro junction, a hydrogen-bond-accepting chroman-4-one, and a cyclopropylisoxazole motif known to modulate metabolic stability and target engagement—differentiate it from simpler spirochromanone analogs [1].

Why Generic Spiro[chroman-2,3'-pyrrolidin]-4-one Analogs Cannot Substitute for CAS 1705899-31-5


The spiro[chroman-2,3'-pyrrolidin]-4-one scaffold is shared by a growing family of research compounds, but the nature of the N-acyl substituent profoundly alters the biological profile. The 5-cyclopropylisoxazole-3-carbonyl group in CAS 1705899-31-5 is not a passive structural feature; the cyclopropyl ring imposes conformational constraint that can enhance metabolic stability and binding site complementarity, while the isoxazole contributes specific hydrogen-bond-acceptor and π-stacking interactions [1]. Replacing this group with a simpler benzoyl, furan-2-carbonyl, or alkylsulfonyl substituent (as seen in common catalog analogs) predictably alters kinase selectivity, antiproliferative potency, and physicochemical properties [2]. The integrated cyclopropylisoxazole motif has been independently validated in kinase inhibitor programs (e.g., CK1δ/ε inhibitors with sub-nanomolar IC50 values) as a privileged fragment for target engagement [3]. Consequently, procurement of a generic spirochromanone without the precise 5-cyclopropylisoxazole-3-carbonyl substitution cannot replicate the same polypharmacological or selectivity profile, making direct substitution scientifically invalid for hypothesis-driven research.

Quantitative Differentiation Evidence for CAS 1705899-31-5 Against Closest Structural Analogs


GSK-3β Kinase Inhibition: Potent Target Engagement Versus In-Class Comparators

In a panel of 5 purified human kinases screened at a single concentration of 30 μM, CAS 1705899-31-5 reduced GSK-3β residual activity to 2.2 ± 0.8%, indicating near-complete inhibition . By contrast, the compound showed substantially weaker inhibition of JNK1 (82.7 ± 0.1% residual activity), JNK2 (80.0 ± 0.4%), CDK1/cyclin B (59.0 ± 0.5%), and DAPK1 (74.6 ± 1.7%), demonstrating a selectivity window of >35-fold for GSK-3β over JNK1/2 within this panel . While direct comparator data for closely related spiro[chroman-2,3'-pyrrolidin]-4-one analogs (e.g., 1'-(furan-2-carbonyl) or 1'-(thiophene-3-carbonyl) derivatives) are not publicly available in the same assay format, the 5-cyclopropylisoxazole-3-carbonyl motif present in CAS 1705899-31-5 has been independently shown in patent-derived kinase inhibitors (e.g., US9556179, Compound 45) to confer single-digit nanomolar potency against CK1δ (IC50 = 1.98 nM) and CK1ε (IC50 = 16.4 nM) [1]. This class-level inference supports the conclusion that the cyclopropylisoxazole moiety is a critical driver of kinase selectivity that would be absent in analogs bearing simpler acyl groups.

Kinase inhibition GSK-3β Cancer signaling Neuroinflammation

Antiproliferative Activity in MCF-7 and A431 Cancer Cell Lines

CAS 1705899-31-5 demonstrated concentration-dependent inhibition of cell viability in two human cancer cell lines: MCF-7 (breast adenocarcinoma) with an IC50 of 3.597 μM, and A-431 (epidermoid carcinoma) with an IC50 of 2.434 μM . These values position the compound in a potency range comparable to the reference chemotherapeutic 5-fluorouracil when tested in MCF-7 cells . By comparison, a structurally related spiro[chroman-2,4'-piperidin]-4-one derivative bearing a phenylsulfonyl group (Compound 16) exhibited IC50 values of 0.31–5.62 μM across MCF-7, A2780, and HT-29 cell lines, while the trimethoxyphenyl analog (Compound 15) showed markedly weaker activity (IC50 = 18.77–47.05 μM) [1]. Although a direct head-to-head comparison is unavailable, the data indicate that the antiproliferative potency of CAS 1705899-31-5 resides in the same micromolar range as the most potent spirochromanone derivatives reported, and approximately 5- to 20-fold superior to the least potent analogs within the broader spiro[chroman-piperidine/pyrrolidine]-4-one class.

Anticancer MCF-7 A431 Cytotoxicity IC50

Structural Determinant of Kinase Selectivity: The 5-Cyclopropylisoxazole Pharmacophore

The 5-cyclopropylisoxazole-3-carbonyl group in CAS 1705899-31-5 is a distinctive pharmacophoric element rarely found in commercially available spiro[chroman-2,3'-pyrrolidin]-4-one analogs, which more commonly feature furan-2-carbonyl, thiophene-3-carbonyl, pyrazine-2-carbonyl, or arylsulfonyl substituents . In a patent-disclosed chemical series (US9556179), a compound incorporating the identical 5-cyclopropylisoxazole-3-carbonyl substructure achieved IC50 values of 1.98 nM against casein kinase 1δ (CK1δ) and 16.4 nM against CK1ε, representing an 8.3-fold selectivity for CK1δ over CK1ε within the same kinase family [1]. In contrast, 3,4-diaryl-isoxazole CK1 inhibitors lacking the cyclopropyl group (e.g., isoxazole lead compound 1) exhibit IC50 values of 0.23 μM for CK1δ and 0.45 μM for p38α MAP kinase, with only a 2-fold selectivity window [2]. The incorporation of the cyclopropyl ring in CAS 1705899-31-5 is therefore expected to enhance both potency and intra-family selectivity compared to non-cyclopropyl isoxazole derivatives, a feature that cannot be replicated by furan- or thiophene-carbonyl analogs.

Kinase selectivity Pharmacophore Cyclopropylisoxazole CK1 Structure-activity relationship

Physicochemical Differentiation: sp3-Rich Spirocyclic Core with Favorable Drug-Likeness Parameters

CAS 1705899-31-5 (C19H18N2O4, MW 338.36) possesses a calculated fraction of sp3-hybridized carbons (Fsp3) of approximately 0.47, which is substantially higher than typical flat aromatic kinase inhibitors (Fsp3 ≈ 0.1–0.3) [1]. The spiro junction and pyrrolidine ring contribute to a three-dimensional molecular architecture that has been correlated in multiple medicinal chemistry analyses with improved clinical success rates, enhanced aqueous solubility, and reduced promiscuous binding [1]. In comparison, commonly listed catalog analogs such as 1'-(furan-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one (C17H15NO4, MW 297.31) and 1'-(thiophene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one (C17H15NO3S, MW 313.37) exhibit lower molecular complexity and a reduced number of hydrogen bond acceptors, which can translate into less favorable thermodynamic solubility and different permeability characteristics . The cyclopropylisoxazole moiety in CAS 1705899-31-5 additionally introduces a metabolically resistant ring system; cyclopropyl groups are a well-established strategy in drug design for blocking cytochrome P450-mediated oxidation at adjacent positions [2]. This physicochemical differentiation supports the selection of CAS 1705899-31-5 over simpler analogs when a balance of potency, solubility, and metabolic stability is required for in vivo probe qualification.

Physicochemical properties Drug-likeness Spirocyclic Lipophilic efficiency Fraction sp3

High-Impact Application Scenarios for CAS 1705899-31-5 Based on Quantified Differentiation Evidence


GSK-3β-Focused Chemical Probe Development in Neurodegenerative and Oncology Research

With GSK-3β residual activity reduced to 2.2% at 30 μM , CAS 1705899-31-5 serves as an excellent starting scaffold for developing selective GSK-3β chemical probes. The >35-fold selectivity over JNK1/2 minimizes pathway crosstalk confounds in cellular models of Alzheimer's disease (tau hyperphosphorylation) or pancreatic cancer (Wnt/β-catenin signaling), where JNK inhibition would produce confounding phenotypic readouts . Procurement of this specific compound, rather than a generic spirochromanone, ensures the cyclopropylisoxazole-driven kinase selectivity profile is preserved from the outset of the SAR campaign.

Phenotypic Screening Library Enrichment with Three-Dimensional, Kinase-Biased Chemotypes

Screening libraries enriched with sp3-rich compounds (Fsp3 > 0.45) have been shown to yield higher hit rates and more developable leads than traditional flat collections [1]. CAS 1705899-31-5, with an estimated Fsp3 of ~0.47 and a validated kinase inhibition profile, is ideally suited as a library member for phenotypic screens targeting pathways where GSK-3β or CK1 family kinases are implicated (e.g., circadian rhythm disorders, Wnt-driven cancers, chronic inflammation). Its physicochemical properties conform to lead-like criteria (MW < 350, cLogP estimated in the 2–3 range based on analog data), reducing the risk of promiscuous assay interference common to higher-MW, lipophilic library members.

Selectivity Profiling Reference Standard for Spirochromanone-Based Kinase Inhibitor Programs

The kinase panel data available for CAS 1705899-31-5 (GSK-3β, JNK1/2, CDK1/cyclin B, DAPK1) , combined with the class-level validation of the cyclopropylisoxazole pharmacophore against CK1δ/ε [2], makes this compound a valuable reference standard for selectivity profiling within spirochromanone-based medicinal chemistry programs. When synthesizing new analogs, researchers can use the residual activity fingerprint of CAS 1705899-31-5 as a benchmark to assess whether structural modifications enhance or erode the GSK-3β selectivity window. This comparator function cannot be fulfilled by simpler N-acyl spirochromanones that lack the cyclopropylisoxazole group and therefore exhibit unrelated selectivity profiles.

In Vitro Oncology Efficacy Benchmarking in MCF-7 and A-431 Xenograft Precursor Studies

For laboratories conducting in vitro-to-in vivo translation studies, CAS 1705899-31-5 provides a reproducible potency baseline (MCF-7 IC50 = 3.597 μM; A-431 IC50 = 2.434 μM) against two commonly used human cancer cell lines. When combined with the expected metabolic stability conferred by the cyclopropyl group [3], this compound is appropriate for pilot pharmacokinetic/pharmacodynamic (PK/PD) studies in mouse xenograft models, where the goal is to correlate plasma exposure with tumor growth inhibition. The micromolar cellular potency ensures that achievable plasma concentrations in mice (typically 1–10 μM for orally administered lead-like compounds) are within the pharmacologically active range.

Quote Request

Request a Quote for 1'-(5-Cyclopropylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.